4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H17BrF2OSi and a molecular weight of 323.25 g/mol . It is a silane derivative characterized by its unique structure, which includes bromine, fluorine, and silicon atoms. This compound is typically a colorless to pale yellow liquid and is known for its optical properties and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane involves the reaction of 4-bromo-3,5-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Hydrolysis: The silicon-oxygen bond can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted phenoxy compounds.
Oxidation: Silanols.
Reduction: Silanes.
Hydrolysis: Phenols and silanols.
Scientific Research Applications
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of materials with specific optical and thermal properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a source of silicon-containing groups, facilitating the formation of silicon-oxygen bonds. In biological systems, its activity may be related to its ability to interact with proteins or other biomolecules, although specific pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: Similar in structure but contains a carbamate group instead of a silane group.
(3-Bromophenoxy)(tert-butyl)dimethylsilane: Similar silane derivative but with different substitution patterns on the phenyl ring.
Uniqueness
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane is unique due to its specific combination of bromine, fluorine, and silicon atoms, which impart distinct chemical and physical properties. Its thermal stability and optical properties make it particularly valuable in various research and industrial applications .
Biological Activity
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H20BrF2O2Si
- CAS Number : 1881291-46-8
This compound features a bromine atom and two fluorine atoms on a phenoxy group, which may influence its reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Protein Interaction : The compound may bind to specific proteins, altering their function and potentially leading to therapeutic effects.
- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those involved in cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific targets and pathways remain under investigation.
In Vitro Studies
In vitro studies have shown that this compound can affect cellular processes. For instance:
- Cytotoxicity Assays : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The concentration-dependent response suggests potential for use in targeted cancer therapies .
- Biofilm Inhibition : Similar compounds have demonstrated the ability to inhibit biofilm formation in bacterial cultures, indicating a potential application in combating antibiotic resistance .
In Vivo Studies
In vivo studies involving animal models have provided insights into the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models of renal cell carcinoma, treatment with related compounds has shown significant reduction in tumor size and regression . While specific data on this compound is limited, these findings suggest a promising avenue for further investigation.
Case Studies
Several case studies have explored the biological implications of similar silane compounds:
- Cancer Treatment : A study investigated the effects of silane derivatives on tumor growth in mice. Results indicated that compounds with similar structures significantly reduced levels of HIF-2α and CyclinD1 proteins, which are critical for tumor progression .
- Antimicrobial Properties : Research on related furanone compounds demonstrated their ability to disrupt quorum sensing in bacteria, suggesting that modifications in silane structures could yield similar antimicrobial effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(4-bromo-3,5-difluorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-8-6-9(14)11(13)10(15)7-8/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACBWJQSKVGMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrF2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.